3-Chloro-4-nitrophenylacetic acid

Description

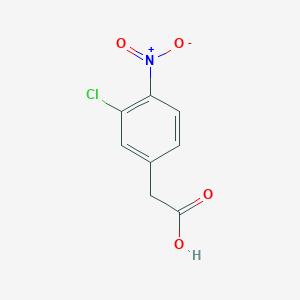

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQUWMUXPVUNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163395-25-3 | |

| Record name | 2-(3-chloro-4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Profile of 3 Chloro 4 Nitrophenylacetic Acid

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of the related compound, 4-Chloro-3-nitrophenylacetic acid.

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 101-107 °C |

| Purity | ≥ 97% (HPLC) |

| CAS Number | 37777-68-7 |

This data pertains to 4-Chloro-3-nitrophenylacetic acid, a closely related isomer. chemimpex.com

Synthesis and Manufacturing Processes

The synthesis of substituted phenylacetic acids can be achieved through various routes. A common method involves the chloromethylation or bromomethylation of a suitably substituted aromatic compound, followed by reaction with a cyanide and subsequent hydrolysis to yield the carboxylic acid. google.com Another approach is the carboxylation of benzyl (B1604629) halides. google.com For nitrated phenylacetic acids specifically, the hydrolysis of the corresponding p-nitrobenzyl cyanide is a well-established procedure. orgsyn.org The synthesis of chloro-nitrophenyl compounds often involves the nitration of a corresponding chloro-substituted precursor. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Nitrophenylacetic Acid

Nucleophilic Aromatic Substitution Reactions on the Halonitrophenyl Ring

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org In 3-chloro-4-nitrophenylacetic acid, the nitro group, being a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the chlorine atom, a good leaving group, by a nucleophile. wikipedia.orgopenstax.org This type of reaction is known as a nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate called a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing nitro group at the para position provides significant stabilization to this intermediate, thereby favoring the substitution reaction. openstax.orglibretexts.org

A key example of nucleophilic aromatic substitution on this compound is amination, where the chlorine atom is replaced by an amino group. This reaction leads to the formation of amino-nitrophenylacetic acids. The reaction is typically carried out by treating this compound with an amine source. The specific conditions, such as the choice of amine, solvent, temperature, and the potential use of a catalyst, influence the reaction's efficiency and yield. The resulting amino-nitrophenylacetic acids are valuable intermediates in the synthesis of various organic molecules.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound exhibits typical reactivity for this functional group, including esterification and reduction.

Esterification is the process of converting a carboxylic acid into an ester. byjus.com One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). masterorganicchemistry.comopenstax.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comopenstax.org

The mechanism of Fischer esterification involves several steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Mechanistic Steps of Fischer Esterification

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. |

| 2 | Nucleophilic attack of the alcohol on the protonated carbonyl carbon. |

| 3 | Proton transfer from the oxonium ion to one of the hydroxyl groups. |

| 4 | Elimination of a water molecule to form a protonated ester. |

| 5 | Deprotonation to yield the ester and regenerate the catalyst. |

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. chemistrysteps.comchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comchemistrysteps.comlibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It's important to note that LiAlH₄ is a very reactive and non-selective reducing agent and will also reduce the nitro group.

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. libretexts.org A key advantage of using borane is its chemoselectivity. Borane reacts more rapidly with carboxylic acids than with many other functional groups, including nitro groups. libretexts.org This allows for the selective reduction of the carboxylic acid in this compound to the corresponding alcohol, leaving the nitro group intact. libretexts.org

Table 2: Reducing Agents for Carboxylic Acids

| Reagent | Selectivity | Conditions | Product with this compound |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Non-selective, reduces both carboxylic acid and nitro group. chemistrysteps.comchemistrysteps.comlibretexts.org | Anhydrous ether, followed by acidic workup. chemguide.co.uk | 2-(3-Chloro-4-aminophenyl)ethanol |

| Borane (BH₃·THF) | Selective for carboxylic acids over nitro groups. libretexts.org | Room temperature in THF. libretexts.org | 2-(3-Chloro-4-nitrophenyl)ethanol |

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a key functional group in this compound, and its transformation, particularly its reduction to an amino group (-NH₂), is a synthetically important reaction.

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the carboxylic acid and the chloro substituent, is a common requirement in organic synthesis. Several methods are available to achieve this transformation.

Catalytic hydrogenation is a widely used method. This involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the nitro group.

Another common method involves the use of metals in acidic media. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro groups to amines.

More recently, milder and more selective reagents have been developed. For instance, a system using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been reported for the rapid and selective reduction of aromatic nitro groups at room temperature, with good yields and without affecting other reducible groups like halogens and carboxylic acids.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Key Advantages |

|---|---|---|

| H₂/Pd/C | Varies (pressure, temperature) | Effective and clean. |

| Sn/HCl or Fe/HCl | Acidic medium | Classical and cost-effective. |

| Hydrazine glyoxylate/Zn or Mg | Room temperature | Rapid, high yield, mild, and selective. |

Participation in Tandem Reactions and Cyclizations

While specific tandem reactions involving this compound are not extensively documented in readily available literature, its structural features suggest a potential for such sequences, particularly those involving the nitro and carboxylic acid functionalities. A common and analogous reaction is the reductive cyclization of related nitro-substituted phenylacetic acids. wikipedia.org

For instance, (2-Nitrophenyl)acetic acid is a known precursor for the synthesis of various heterocycles. wikipedia.org The reduction of the nitro group to an amine, followed by intramolecular condensation with the carboxylic acid or its derivative, is a well-established route to lactams. This process is a cornerstone in the synthesis of many biologically active molecules. wikipedia.org A similar pathway can be postulated for this compound. The reduction of its nitro group would yield 4-amino-3-chlorophenylacetic acid, which could then undergo intramolecular cyclization to form a lactam.

This reductive cyclization can be a key step in the synthesis of more complex heterocyclic systems. The resulting lactam could be a building block for the construction of compounds with potential pharmaceutical applications.

Electrophilic Aromatic Substitution Patterns on the Ring System

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is dictated by the directing effects of the existing substituents: the chloro group, the nitro group, and the acetic acid side chain (-CH₂COOH).

The directing effects of these groups are summarized in the table below:

| Substituent | Type | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CH₂COOH | Activating (weakly) | Ortho, Para |

The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to the electron-donating resonance effect of its lone pairs. The nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring both inductively and by resonance. The acetic acid side chain is generally considered to be weakly activating and directs to the ortho and para positions.

Given the positions of the substituents in this compound (chlorine at C3, nitro at C4), the potential sites for electrophilic attack are C2, C5, and C6.

Attack at C2: This position is ortho to the chloro group and meta to the nitro group. The ortho-directing effect of the chlorine and the meta-directing effect of the nitro group are in agreement here.

Attack at C5: This position is meta to the chloro group and ortho to the nitro group. This position is generally disfavored due to the strong deactivating and meta-directing nature of the nitro group.

Attack at C6: This position is para to the chloro group and meta to the nitro group. This position is also favored by the directing effects of both the chlorine and nitro groups.

Therefore, electrophilic substitution on this compound is expected to predominantly yield a mixture of 2- and 6-substituted products. The exact ratio of these products would be influenced by steric hindrance and the specific reaction conditions.

Reaction Mechanisms and Intermediates

Carbanion Intermediates

The formation of a carbanion intermediate from this compound would involve the deprotonation of the α-carbon of the acetic acid side chain. The stability of the resulting carbanion is a crucial factor in its formation and subsequent reactivity.

The presence of the electron-withdrawing phenyl ring, and particularly the nitro group, can stabilize the negative charge on the α-carbon through resonance and inductive effects. The nitro group is a viable substitute for a keto group in stabilizing an adjacent negative charge. stackexchange.com However, the acidity of the α-protons in phenylacetic acid derivatives is generally low, requiring a strong base to generate the carbanion in significant concentrations.

While specific studies on the carbanion of this compound are scarce, the principles of carbanion chemistry suggest that its formation is plausible under appropriate basic conditions. This intermediate could then participate in various nucleophilic reactions.

Acyl Chlorosulfite

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂). This reaction proceeds through a key intermediate known as an acyl chlorosulfite.

The mechanism for the formation of the acyl chloride from a carboxylic acid and thionyl chloride involves the following steps:

Nucleophilic attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride.

Formation of the acyl chlorosulfite intermediate: A chloride ion is expelled, leading to the formation of the protonated acyl chlorosulfite.

Nucleophilic attack by chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

Collapse of the tetrahedral intermediate: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as byproducts.

This mechanism is generally applicable to the reaction of this compound with thionyl chloride to form 3-Chloro-4-nitrophenylacetyl chloride.

Derivatives, Analogs, and Structure Activity Relationship Studies of 3 Chloro 4 Nitrophenylacetic Acid

Design and Synthesis of Structural Analogs and Isomers

The structural framework of 3-Chloro-4-nitrophenylacetic acid serves as a template for the design of various analogs. Modifications, including the repositioning of substituents and the addition of new functional groups, are key strategies in medicinal and agricultural chemistry.

Positional Isomers of Halogenated and Nitrated Phenylacetic Acids

The synthesis of positional isomers of this compound involves multi-step processes, often starting with a substituted benzene (B151609) or phenylacetic acid precursor. For example, the synthesis of 2-nitro-4-substituted phenylacetic acids can begin with a 4-substituted halobenzene. This starting material undergoes nitration using a mixed acid of concentrated nitric and sulfuric acids to yield a 2-X-5-substituted-nitrobenzene. google.com Subsequent reaction with a cyanoacetate (B8463686) ester, followed by hydrolysis, produces the final phenylacetic acid isomer. google.com

Another common precursor, p-nitrophenylacetic acid, is prepared through the nitration of phenylacetic acid or the hydrolysis of p-nitrobenzyl cyanide. orgsyn.org The hydrolysis of the nitrile is typically achieved by heating with a mixture of sulfuric acid and water. orgsyn.org The relative positions of the chloro and nitro groups significantly impact the physical properties of the resulting isomers, such as their melting points.

Table 1: Properties of Phenylacetic Acid Isomers

| Compound Name | Molecular Formula | Melting Point (°C) |

|---|---|---|

| This compound | C₈H₆ClNO₄ | 106.0 - 110.0 smolecule.com |

| 4-Chloro-3-nitrophenylacetic acid | C₈H₆ClNO₄ | Not specified sigmaaldrich.com |

| p-Nitrophenylacetic acid | C₈H₇NO₄ | 150 - 155 sigmaaldrich.com |

| 3-Nitrophenylacetic acid | C₈H₇NO₄ | 117 - 120 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Alkyl and Aryl Substitutions on the Phenyl Ring and Acetic Acid Moiety

The introduction of alkyl and aryl groups onto the phenylacetic acid scaffold is a common strategy to modify its properties. Syntheses can be designed to add these substituents to either the aromatic ring or the alpha-carbon of the acetic acid moiety. For instance, substituted phenylglycolic acid lower alkyl esters can serve as starting materials for producing a range of α-substituted phenylacetic acids, including those with halogen, nitro, cyano, or trifluoromethyl groups on the phenyl ring. google.com

Organolithium reagents are frequently used for the direct C-C bond formation to introduce aryl or alkyl groups onto aromatic rings, particularly those activated by electron-withdrawing substituents. researchgate.net Furthermore, patents describe the synthesis of biphenylyl and other aryl-substituted phenylacetic acid derivatives for various applications, showcasing the versatility of this chemical scaffold. google.com

Functionalization of the Carboxylic Acid Group to Esters

The carboxylic acid group of this compound is a primary site for functionalization, most commonly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, stability, and biological activity. The process typically involves reacting the acid with an alcohol in the presence of an acid catalyst. The reactivity of the carboxylic acid group allows it to readily participate in such acid-base reactions to form esters and salts. smolecule.com For example, patent literature describes the preparation of lower alkyl esters of various substituted phenylacetic acids as intermediates in the synthesis of more complex molecules. google.com

Impact of Substituents on Molecular Interactions and Electronic Properties

The substituents on the phenyl ring are the primary determinants of the molecule's electronic character and its capacity for non-covalent interactions.

Electron-Withdrawing and Electron-Donating Effects on Reactivity

The chemical reactivity of this compound is dominated by the strong electron-withdrawing nature of the chlorine atom and, particularly, the nitro group. smolecule.com These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution than unsubstituted phenylacetic acid. This deactivating effect also influences the position of any further substitutions on the ring. smolecule.com

Conversely, the introduction of electron-donating groups (such as methoxy (B1213986) or methyl groups) onto the phenyl ring would be expected to increase the ring's electron density, thereby increasing its reactivity toward electrophiles. nih.gov Studies on related aromatic systems show that electron-withdrawing substituents can significantly enhance molecular interactions through electrostatic effects, stabilizing complexes by factors of up to 20. rsc.org The balance between electron-withdrawing and electron-donating groups is crucial for fine-tuning the chemical and biological properties of the resulting derivatives. nih.govrsc.org

Tautomerism and Hydrogen Bonding in Derivatives

Derivatives of this compound possess multiple functional groups capable of forming strong hydrogen bonds, which dictate their solid-state structures and molecular recognition properties. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitro group acts as a strong hydrogen bond acceptor.

In crystal engineering studies of a closely related analog, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), the carboxylic acid and hydroxyl groups were found to be key players in forming intermolecular interactions. nih.gov Common hydrogen-bonding patterns, or supramolecular synthons, include robust heterosynthons like the carboxylic acid-pyridine interaction (O-H···N) and the amide-amide homosynthon. nih.gov In the absence of stronger hydrogen-bonding partners, carboxylic acids often form dimeric structures through O-H···O hydrogen bonds. The presence of competing functional groups, such as the nitro group in this compound, influences which synthons are preferentially formed. The flexible acetic acid side chain allows the molecule to adopt non-planar conformations to optimize these hydrogen bonding networks.

Structure-Reactivity Correlations in Organic Transformations

The reactivity of this compound is intrinsically linked to its molecular structure, specifically the electronic properties of the chloro and nitro substituents on the phenyl ring and the presence of the carboxylic acid and benzylic methylene (B1212753) groups. The interplay of inductive and resonance effects, as well as steric factors, governs the compound's behavior in a variety of organic transformations. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these structure-reactivity correlations. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the specific substituent and its position on the ring.

Electronic Effects of Substituents:

The chloro and nitro groups are both electron-withdrawing. The chlorine atom exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Due to its position meta to the CH₂COOH group, its inductive effect is more pronounced. The nitro group, situated para to the CH₂COOH group, is a strong electron-withdrawing group, operating through both a powerful inductive effect (-I) and a significant resonance effect (-R). These electronic effects have a profound impact on the reactivity of the various functional parts of the molecule.

Reactivity of the Carboxylic Acid Group:

The acidity of the carboxylic acid group is a direct measure of the electronic influence of the ring substituents. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa value). The pKa of unsubstituted phenylacetic acid is approximately 4.31. wikipedia.org For substituted phenylacetic acids, the pKa can be estimated by considering the Hammett substituent constants (σ).

| Compound | Substituent | pKa |

| Phenylacetic acid | H | 4.31 |

| 4-Nitrophenylacetic acid | 4-NO₂ | 3.87 |

| 3-Chlorophenylacetic acid | 3-Cl | ~4.14 |

| This compound | 3-Cl, 4-NO₂ | (estimated lower than 3.87) |

Note: The pKa for 3-chlorophenylacetic acid is an estimate based on related compounds. The pKa for this compound is predicted to be lower than that of 4-nitrophenylacetic acid due to the additional electron-withdrawing chloro group.

The strong electron-withdrawing nature of the combined 3-chloro and 4-nitro substituents significantly increases the acidity of the carboxylic acid group in this compound compared to the unsubstituted parent compound.

In esterification reactions, the electronic effects of the substituents play a more complex role. In acid-catalyzed esterification, the reaction is favored by electron-donating groups, which increase the electron density on the carbonyl oxygen, making it more susceptible to protonation. Conversely, electron-withdrawing groups decrease the rate of acid-catalyzed esterification. This is reflected in the negative value of the reaction constant (ρ) in the Hammett equation for this reaction. For the acid-catalyzed esterification of substituted phenylacetic acids with methanol, a ρ value of -0.31 has been reported. rsc.org

| Substituent | Rate Coefficient (10⁵ k₂ / s⁻¹ mol⁻¹ dm³) at 40°C |

| H | 1.83 |

| m-CH₃ | 1.95 |

| m-Cl | 1.48 |

| m-NO₂ | 1.20 |

Data from Chapman, N. B., Rodgers, M. G., & Shorter, J. (1968). The separation of polar and steric effects. Part VII. The kinetics of the acid-catalysed esterification of substituted phenylacetic acids by methanol. Journal of the Chemical Society B: Physical Organic, 164-167. rsc.org

Based on this trend, the presence of both a meta-chloro and a para-nitro group in this compound would be expected to decrease its rate of acid-catalyzed esterification relative to unsubstituted phenylacetic acid.

Reactivity of the Aromatic Ring:

The electron-withdrawing chloro and nitro groups deactivate the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be significantly slower for this compound compared to benzene or phenylacetic acid.

Reactivity Involving the Nitro Group:

The nitro group itself is a reactive functional group, most notably undergoing reduction to an amino group. The reduction of aromatic nitro compounds can be achieved using various reagents, such as metals in acidic media (e.g., Fe, Sn, Zn with HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com The electronic nature of other substituents on the ring can influence the ease of reduction, although these effects are often less pronounced than their influence on ring-centered reactions. The presence of the electron-withdrawing chloro group and the carboxylic acid group may have a modest effect on the reaction conditions required for the reduction of the nitro group in this compound. Selective reduction of the nitro group without affecting the chloro substituent or the carboxylic acid is a key consideration in the synthetic utility of this compound.

Computational and Theoretical Chemistry Applications to 3 Chloro 4 Nitrophenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in modeling the electronic environment of 3-Chloro-4-nitrophenylacetic acid, offering predictions of its structure and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, defining its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comyoutube.com In the context of Lewis acid-base interactions, FMO theory conceptualizes the reaction as the donation of electrons from the base's HOMO to the acid's LUMO. libretexts.org This analysis is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby explaining the regioselectivity and stereochemical outcomes of reactions, such as in cycloadditions. wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability. manipal.edu

| Parameter | Significance |

| HOMO Energy | Indicates the energy of the outermost electrons; higher values suggest stronger electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest available electron orbital; lower values suggest a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dersc.org It transforms the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure model. uni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and intramolecular charge transfer. By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, the energetic significance of these delocalizations can be estimated using second-order perturbation theory. uni-muenchen.de This provides insights into bond polarities, hybridizations, and the stability endowed by electronic delocalization. uni-muenchen.dewisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It visually represents the electrostatic potential on the electron density surface. For molecules related to this compound, MEP maps are generated using computational methods like DFT. manipal.edu Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The MEP map provides a clear, three-dimensional visualization of the charge distribution and is instrumental in understanding intermolecular interactions and predicting reaction pathways.

Analysis of Intermolecular Interactions and Crystal Lattice Stability

The stability and structure of the crystal lattice of this compound and its derivatives are governed by a network of intermolecular interactions.

| Interaction Type | Typical Contribution to Crystal Packing |

| H···H | Often a significant contributor due to the abundance of hydrogen atoms. |

| O···H / H···O | Indicates the presence of hydrogen bonding, a strong directional interaction. |

| C···H / H···C | Represents weaker C-H···π or other van der Waals interactions. |

| Cl···H / H···Cl | Highlights the role of the chlorine substituent in intermolecular contacts. |

Hydrogen Bonding Network Analysis

In the solid state, it is anticipated that the carboxylic acid group would be the primary driver of hydrogen bond formation. Carboxylic acids commonly form strong O-H···O hydrogen bonds, often leading to the creation of centrosymmetric dimers. This is a well-established motif in the crystal structures of many carboxylic acids.

Furthermore, the nitro group, with its two oxygen atoms, can act as a hydrogen bond acceptor. This could lead to the formation of C-H···O interactions with the aromatic C-H groups of neighboring molecules. The chlorine atom, while a weak hydrogen bond acceptor, can also participate in C-H···Cl interactions, further stabilizing the crystal packing. mdpi.comresearchgate.net

Studies on salts of the related compound 3-chloro-4-hydroxyphenylacetic acid (CHPAA) have demonstrated the prevalence of N-H···O and O-H···O hydrogen bonds, which lead to the formation of extended chains and ring motifs in the crystal lattice. mdpi.comnih.gov For example, in the co-crystal of CHPAA with di-N-butylamine, the hydroxyl group of CHPAA forms O-H···O hydrogen bonds with neighboring carboxylate oxygens, creating a chain structure. mdpi.com Although this compound lacks the hydroxyl group of CHPAA, the fundamental principles of hydrogen bond formation by the carboxylic acid and the potential for weak interactions involving the chloro and nitro groups remain.

A study on 3-nitrophenylacetic acid revealed a three-dimensional framework structure held together by a combination of O-H···O, C-H···O(carbonyl), and C-H···O(nitro) hydrogen bonds. This indicates that the nitro group is an effective participant in the hydrogen bonding network, a feature that would be expected to be conserved in this compound.

Table 1: Plausible Hydrogen Bond Interactions in Solid this compound

| Donor | Acceptor | Type of Interaction |

| O-H (Carboxyl) | O=C (Carboxyl) | Strong, Dimer Formation |

| C-H (Aromatic) | O (Nitro) | Weak |

| C-H (Aromatic) | Cl | Weak |

This table is predictive and based on the analysis of related structures.

Molecular Docking Simulations with Biological Macromolecules (e.g., DNA, Proteins, Enzymes) to Understand Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of this compound with biological macromolecules like proteins and DNA. While specific docking studies on this compound are not detailed in the provided search results, the behavior of similar nitrophenol-containing compounds provides valuable insights. nih.gov

The binding of this compound to a protein's active site would likely be governed by a combination of hydrogen bonds and van der Waals interactions. nih.gov The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, histidine, serine, and threonine. The nitro group, being a good hydrogen bond acceptor, could also interact with donor residues in the binding pocket. The chloro-substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

In the context of DNA, the planar aromatic ring of this compound could potentially intercalate between the base pairs. The nitro and chloro substituents would influence the electronic properties of the ring and its stacking interactions with the DNA bases.

Binding Affinity Predictions

Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate the binding affinity by calculating a scoring function that represents the free energy of binding.

For a ligand like this compound, the predicted binding affinity would be influenced by the number and strength of its interactions with the target macromolecule. The formation of strong hydrogen bonds by the carboxylic acid group would contribute significantly to a favorable binding affinity. The presence of the electron-withdrawing nitro and chloro groups can also modulate the electronic character of the phenyl ring, potentially enhancing interactions within a specific binding pocket. nih.gov

A structural analysis of an anti-4-hydroxy-3-nitrophenyl acetic acid antibody revealed that binding is stabilized by numerous hydrogen bonds and extensive van der Waals interactions. nih.gov This suggests that nitrophenylacetic acid derivatives can achieve high binding affinity through a combination of these forces.

Table 2: Predicted Interaction Types and Their Contribution to Binding Affinity

| Interaction Type | Functional Group Involved | Predicted Contribution to Affinity |

| Hydrogen Bonding | Carboxylic Acid, Nitro Group | High |

| Van der Waals Interactions | Phenyl Ring | Moderate |

| Hydrophobic Interactions | Phenyl Ring, Chloro Group | Moderate |

| Electrostatic Interactions | Nitro Group | Moderate |

This table is illustrative and based on general principles of molecular recognition.

Conformational Analysis of Ligand-Target Complexes

Upon binding to a biological macromolecule, this compound is expected to adopt a specific conformation that maximizes its favorable interactions with the binding site. Conformational analysis aims to identify this low-energy, bound conformation.

Molecular docking simulations can explore various possible conformations (poses) of the ligand within the target's active site and rank them based on their predicted binding energy. The top-ranked poses provide a model of the most likely binding mode. For instance, the crystallographic structure of an antibody in complex with 4-hydroxy-3-nitrophenyl acetic acid showed a well-defined conformation where the hapten is stabilized by a network of interactions. nih.gov This highlights the importance of specific conformational arrangements for achieving stable binding. The analysis of such complexes reveals that the precise geometry of the ligand-target interaction is fundamental to the biological activity.

Advanced Research Applications of 3 Chloro 4 Nitrophenylacetic Acid in Chemical Sciences

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 3-Chloro-4-nitrophenylacetic acid makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility spans across medicinal chemistry, agrochemicals, and material science, where it serves as a foundational scaffold for constructing molecules with desired biological or physical properties.

Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.com The presence of the nitro and chloro groups allows for a variety of chemical transformations, including reduction of the nitro group to an amine and nucleophilic substitution of the chlorine atom. These transformations open pathways to a diverse range of derivatives with potential therapeutic applications.

For instance, the related compound, 4-Chloro-3-nitrophenylacetic acid, is utilized in the development of anti-inflammatory and analgesic drugs. chemimpex.com The structural framework provided by this class of compounds is amenable to modifications that can modulate their biological activity. Research has shown that derivatives of nitrophenylacetic acids can be used to synthesize bioactive molecules, including those with potential as antibiotics. nih.govmdpi.com The synthesis of azobenzene (B91143) amino acids, which can act as photo-inducible conformational switches in polypeptides, has also been explored using 3-nitrophenylacetic acid, highlighting the potential for creating advanced therapeutic agents. smolecule.com

The versatility of this chemical scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds. For example, derivatives of this compound have been used to create 2-azetidinones, which are β-lactam compounds known for their antibacterial properties. primescholars.comresearchgate.net

Table 1: Examples of Bioactive Molecules Derived from Substituted Phenylacetic Acids

| Parent Compound | Derived Bioactive Molecule/Class | Potential Therapeutic Application | Reference |

| 4-Chloro-3-nitrophenylacetic acid | Anti-inflammatory and analgesic agents | Pain and inflammation management | chemimpex.com |

| 3-Nitrophenylacetic acid | Azobenzene amino acids | Photo-inducible conformational switches in polypeptides | smolecule.com |

| This compound derivatives | 2-Azetidinones (β-lactams) | Antibacterial agents | primescholars.comresearchgate.net |

| 4-Nitrophenylacetic acid | 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones | Angiogenesis inhibitors | chemicalbook.com |

This table is based on data from the text and is for illustrative purposes.

Building Block for Agrochemical Research

The structural features of this compound and its isomers also make them valuable starting materials in the field of agrochemical research. smolecule.com These compounds are used in the development of herbicides and fungicides by modifying biological pathways in target organisms. chemimpex.com The presence of the chloro and nitro groups on the phenyl ring is crucial for the biological activity of many agrochemicals.

For example, 4-Chloro-3-nitrophenylacetic acid is explicitly mentioned as a key intermediate in the formulation of herbicides and pesticides. chemimpex.com The ability to fine-tune the structure of these molecules allows researchers to develop agrochemicals with improved efficacy and, in some cases, reduced environmental impact. chemimpex.comchemimpex.com The synthesis of these agrochemicals often involves leveraging the reactivity of the nitro and chloro substituents to introduce other functional groups that enhance their herbicidal or pesticidal properties.

Intermediate in Polymer and Material Science Research

Beyond the life sciences, this compound and its derivatives are finding applications in polymer and material science. smolecule.com These compounds can act as monomers or building blocks for the creation of specialty polymers with unique properties. chemimpex.com The reactive functional groups allow for incorporation into polymer chains through various polymerization techniques.

For example, 4-Chloro-3-nitrophenylacetic acid has been identified as a building block for creating specialty polymers with unique properties for industrial applications. chemimpex.com Furthermore, research into polymer analogs of a related compound, 3-chloro-4-benzyloxyphenylacetic acid, has been conducted. nih.gov These analogs, which are esters with polymer alcohols like poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate), have been investigated for their anti-inflammatory activity. nih.gov This highlights the potential to create new materials with tailored functionalities by incorporating the structural features of this compound into a polymeric backbone. The development of such materials could lead to advancements in areas like drug delivery systems and advanced coatings.

Contributions to Enzyme Inhibition Studies at a Molecular Level

Derivatives of nitrophenylacetic acids are utilized in biochemical research to investigate enzyme inhibition and protein interactions, which is crucial for understanding biochemical pathways. chemimpex.com The specific structural features of these molecules allow them to interact with the active sites of enzymes, leading to inhibition of their catalytic activity.

Studies on flavonoid derivatives have provided insights into how different functional groups can influence the inhibition of various cytochrome P450 enzymes (P450s). nih.gov For instance, the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold significantly affect their inhibitory actions towards enzymes like P450s 1A1, 1A2, 1B1, 2C9, and 3A4. nih.gov Molecular docking studies suggest that different mechanisms are involved in the interaction of various flavonoids with the active sites of these enzymes, leading to variations in their inhibitory effects. nih.gov Although not directly involving this compound, this research provides a framework for how the structural motifs present in such compounds can be systematically modified to probe enzyme active sites and develop potent and selective inhibitors. The chloro and nitro groups of this compound can be expected to influence its binding to enzyme active sites through electronic and steric interactions.

Applications in Analytical Method Development for Chemical Detection and Quantification

In the field of analytical chemistry, compounds like 4-Chloro-3-nitrophenylacetic acid are employed in the development of methods for the detection and quantification of other chemicals. chemimpex.com Their distinct chemical properties can be exploited to create analytical reagents or standards that enhance the accuracy and reliability of laboratory results. chemimpex.com

For example, the nitro group in nitrophenylacetic acid derivatives can be electrochemically reduced, a property that can be harnessed in the development of electrochemical sensors. Furthermore, the carboxylic acid function allows for derivatization reactions that can introduce chromophores or fluorophores, facilitating spectrophotometric or fluorometric detection. While specific applications of this compound in this area are not extensively detailed in the provided search results, the general utility of related compounds suggests its potential in developing new analytical methodologies.

Development of Novel Catalysts and Reagents Utilizing its Structural Features

The unique combination of functional groups in this compound and its derivatives makes them attractive candidates for the development of novel catalysts and reagents in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the aromatic ring and the carboxylic acid moiety, enabling their use in various chemical transformations.

For instance, the synthesis of the anthelmintic drug rafoxanide (B1680503) involves the use of a related compound, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, which is prepared from 3,4-dichloronitrobenzene. nih.gov This synthesis highlights how the reactivity of the chloro and nitro groups can be strategically utilized to construct complex molecular architectures. While not a direct application of this compound, it demonstrates the synthetic potential of the underlying substituted nitrobenzene (B124822) scaffold. The development of new reagents and catalysts based on this framework could lead to more efficient and selective synthetic methods for a variety of valuable chemical compounds.

Advanced Analytical Methodologies for Research on 3 Chloro 4 Nitrophenylacetic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of molecular structures and properties. For 3-Chloro-4-nitrophenylacetic acid, a combination of spectroscopic methods provides a detailed picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. In the case of this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons and the protons of the acetic acid methylene (B1212753) group. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring. For instance, a related compound, 3-chloro-4-hydroxyphenylacetic acid, shows characteristic shifts for its aromatic protons. chemicalbook.com Similarly, the spectrum of 4-nitrophenylacetic acid provides a reference for the signals of the methylene and aromatic protons. chemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the methylene group, and the carboxyl group. This provides further confirmation of the molecular skeleton.

Variable-Temperature NMR for Tautomerism : While keto-enol tautomerism is more commonly studied in compounds like β-dicarbonyls, variable-temperature NMR could be employed to investigate any potential dynamic processes or conformational changes in this compound. For example, studies on phenylpyruvic acid have successfully used this technique to determine the equilibrium between tautomeric forms. nih.gov Although significant tautomerism is not expected for this compound under normal conditions, this technique remains a powerful tool for studying molecular dynamics.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar compounds.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Carboxylic Acid (OH) | ~11-12 | Singlet (broad) | - |

| Aromatic (H-2) | ~8.2 | Doublet | ~2 |

| Aromatic (H-5) | ~7.8 | Doublet of doublets | ~8, 2 |

| Aromatic (H-6) | ~7.6 | Doublet | ~8 |

| Methylene (CH₂) | ~3.8 | Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk These methods are excellent for identifying functional groups. core.ac.uk

IR Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region). ijcrt.org The aromatic C-H stretching and bending vibrations would also be present. core.ac.uk

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the nitro group often gives a strong Raman signal.

The combination of IR and Raman data allows for a more complete vibrational assignment. ijcrt.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | ~1700 | Moderate |

| Nitro Group | Asymmetric Stretch | ~1530 | Moderate |

| Nitro Group | Symmetric Stretch | ~1350 | Strong |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Strong |

| Methylene Group | C-H Stretch | ~2950 | Moderate |

| Chloro Group | C-Cl Stretch | ~800-600 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light. shu.ac.uk The presence of the nitro-substituted aromatic ring in this compound makes it a strong chromophore.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions. libretexts.orgresearchgate.net The π → π* transitions, arising from the conjugated system of the benzene (B151609) ring, are typically intense, while the n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups, are generally weaker. shu.ac.uk The position and intensity of these absorption bands can be influenced by the solvent polarity. shu.ac.uk

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250-300 | High |

| n → π | 300-350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₆ClNO₄), the molecular ion peak [M]⁺ would be expected at m/z 215, with an isotopic peak at m/z 217 due to the presence of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da). Analysis of the fragmentation provides further confirmation of the compound's structure. For comparison, the mass spectrum of m-nitrophenylacetic acid shows a molecular ion at m/z 181 and significant fragmentation. chemicalbook.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This technique would unambiguously confirm the molecular structure and provide insights into its crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a range of techniques used to separate and purify components of a mixture. nih.gov For this compound, these methods are essential for assessing its purity and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Analysis and Retention Modeling

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analyte due to its polar nature.

The retention of this compound in RP-HPLC is governed by the interactions between the analyte, the stationary phase (typically a non-polar C18 or C8 bonded silica), and the polar mobile phase. The composition of the mobile phase, particularly its pH and organic modifier content, is a critical parameter for achieving optimal separation and peak shape. For acidic compounds, maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically in the range of 2-3) suppresses its ionization, leading to increased retention and improved peak symmetry. hplc.eu This is often achieved by the addition of small percentages of acids like formic acid or phosphoric acid to the aqueous component of the mobile phase. sielc.comsielc.com

The organic modifier, commonly acetonitrile (B52724) or methanol, is blended with the aqueous phase to control the elution strength. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the timely elution of the compound of interest while maintaining good resolution from any impurities.

Retention modeling plays a crucial role in method development, allowing for the prediction of retention times under varying chromatographic conditions. chromatographyonline.com While specific retention models for this compound are not extensively published, the retention behavior of similar acidic and aromatic compounds can be modeled using established equations that relate the retention factor (k) to the mobile phase composition. researchgate.net These models facilitate the optimization of separation parameters with a minimal number of experimental runs.

A typical starting point for the HPLC analysis of this compound would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile in water, with 0.1% formic acid added to control the pH. chromatographyonline.com Detection is commonly performed using a UV detector, as the nitroaromatic chromophore of the molecule allows for sensitive detection at specific wavelengths.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Value/Description |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table presents a generalized set of parameters. Actual retention times for this compound would need to be determined experimentally.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The carboxylic acid functional group can lead to poor peak shape and thermal degradation in the GC inlet and column.

To overcome these limitations, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester derivative. chemimpex.com A common derivatization technique is methylation, where the carboxylic acid is reacted with a methylating agent, such as acidic methanol, to form the corresponding methyl ester. nih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis.

Once derivatized, the methyl ester of this compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with Mass Spectrometry (GC-MS) is particularly advantageous as it provides not only retention time data for quantification but also mass spectral information for definitive identification of the compound. sielc.com

Table 2: General GC-MS Parameters for Analysis of Derivatized Carboxylic Acids

| Parameter | Value/Description |

| Derivatization Agent | Acidic Methanol |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Note: The parameters in this table are illustrative. The specific retention time and mass spectrum for the methyl ester of this compound would need to be determined through experimental analysis.

Elemental Analysis (CHNS) for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a synthesized or purified sample of this compound, CHN analysis provides a crucial verification of its elemental composition and purity.

The theoretical elemental composition of this compound (C₈H₆ClNO₄) can be calculated based on its molecular formula and the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which the experimental results from the CHNS analyzer are compared. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical formula of the compound.

The analysis involves the combustion of a small, precisely weighed amount of the sample in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The instrument software then calculates the percentage of each element in the original sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 44.57% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.81% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.45% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.50% |

| Oxygen | O | 15.999 | 4 | 63.996 | 29.69% |

| Total | 215.592 | 100.00% |

Note: Experimental values from a CHNS analyzer for a pure sample of this compound should fall within a narrow margin of error (typically ±0.4%) of the theoretical percentages for C, H, and N.

Q & A

Q. What are the established synthetic routes for 3-chloro-4-nitrophenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and chlorination of phenylacetic acid derivatives. For example:

Nitration : Start with 4-chlorophenylacetic acid. Nitrate using a mixture of HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the meta position .

Chlorination : Use FeCl₃ or AlCl₃ as catalysts in a chlorinated solvent (e.g., dichloromethane) to ensure regioselectivity.

- Key Considerations :

- Temperature control during nitration prevents byproducts like dinitro derivatives.

- Steric and electronic effects of the chloro group influence nitro positioning.

- Yield Optimization :

| Step | Conditions | Yield Range |

|---|---|---|

| Nitration | 0–5°C, 2h | 60–70% |

| Chlorination | Reflux, 6h | 75–85% |

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : ≥95% purity confirmed using a C18 column, 1.0 mL/min flow rate, and UV detection at 254 nm.

- NMR : Compare ¹H/¹³C spectra to reference data (e.g., δ 3.7 ppm for CH₂COOH, δ 8.1–8.3 ppm for aromatic protons) .

- IR Spectroscopy : Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen). Avoid moisture and light exposure, as the nitro group is susceptible to photoreduction .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Key steps:

Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Addressing Discrepancies :

- Compare torsion angles (e.g., C-Cl vs. C-NO₂) across studies.

- Validate hydrogen bonding patterns (e.g., carboxylic acid dimerization).

- Example Findings :

| Parameter | This Study | Prior Study A | Discrepancy Source |

|---|---|---|---|

| C-Cl Bond Length | 1.74 Å | 1.69 Å | Thermal motion correction |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group enhances electrophilicity at C-3).

Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways.

- Key Insight : The chloro group directs nucleophiles to the para position relative to the nitro group due to resonance effects .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Vary pH (2–10) and solvents (water, DMSO, ethanol) at 40°C for 14 days.

- Analysis : Monitor degradation via LC-MS.

- Results :

| Solvent | pH | Degradation Products | Half-Life |

|---|---|---|---|

| Water | 7 | 4-nitrophenylacetic acid | 48h |

| DMSO | 7 | None detected | >200h |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s melting point (156–162°C)?

- Methodological Answer : Variations arise from:

Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs.

Impurity Profiles : Trace solvents (e.g., DMF) lower observed melting points.

- Resolution : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min to confirm true melting points .

Method Development

Q. What strategies improve the sensitivity of detecting this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Optimize LC-MS/MS parameters:

- Ionization : Electrospray ionization (ESI⁻) enhances detection of deprotonated ions [M–H]⁻ (m/z 228).

- Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol eluent.

- Validation :

| Matrix | LOD (ng/mL) | Recovery (%) |

|---|---|---|

| Plasma | 0.5 | 92 |

| Urine | 0.3 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.